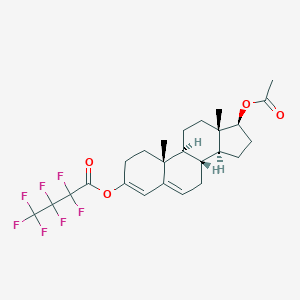
Testosterone 17-acetate enol heptafluorobutyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Testosterone 17-acetate enol heptafluorobutyrate is a synthetic derivative of testosterone, a hormone that plays a crucial role in the development and maintenance of male reproductive tissues. This compound has gained attention in the scientific community due to its potential applications in research and medicine. In
Aplicaciones Científicas De Investigación
Testosterone 17-acetate enol heptafluorobutyrate has been used in various scientific research applications, including studies on the effects of testosterone on muscle growth, bone density, and cognitive function. It has also been used to investigate the role of testosterone in the development of prostate cancer and other diseases.
Mecanismo De Acción
Testosterone 17-acetate enol heptafluorobutyrate binds to androgen receptors in the body, which are found in various tissues, including the prostate, testes, and muscle. This binding activates the androgen receptor, leading to an increase in protein synthesis and cell growth in these tissues.
Efectos Bioquímicos Y Fisiológicos
Testosterone 17-acetate enol heptafluorobutyrate has been shown to have various biochemical and physiological effects on the body. It can increase muscle mass and strength, improve bone density, and enhance cognitive function. It has also been linked to an increased risk of prostate cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using testosterone 17-acetate enol heptafluorobutyrate in lab experiments is its ability to selectively activate androgen receptors, allowing researchers to study the effects of testosterone on specific tissues. However, its use is limited by its potential side effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several future directions for research on testosterone 17-acetate enol heptafluorobutyrate. One area of interest is the development of more selective androgen receptor modulators that can target specific tissues without causing unwanted side effects. Another area of research is the investigation of the role of testosterone in the development of various diseases, including prostate cancer and Alzheimer's disease.
Conclusion
Testosterone 17-acetate enol heptafluorobutyrate is a synthetic derivative of testosterone that has potential applications in scientific research and medicine. Its ability to selectively activate androgen receptors makes it a valuable tool for studying the effects of testosterone on specific tissues. However, its use is limited by its potential side effects and the need for careful dosing. Future research on this compound may lead to the development of more selective and effective treatments for various diseases.
Métodos De Síntesis
Testosterone 17-acetate enol heptafluorobutyrate can be synthesized through a multi-step process that involves the reaction of testosterone with acetic anhydride and heptafluorobutyric acid. The resulting compound is then purified using chromatography techniques to obtain the final product.
Propiedades
Número CAS |
18072-24-7 |
|---|---|
Nombre del producto |
Testosterone 17-acetate enol heptafluorobutyrate |
Fórmula molecular |
C25H29F7O4 |
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17S)-17-acetyloxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,2,3,3,4,4,4-heptafluorobutanoate |
InChI |
InChI=1S/C25H29F7O4/c1-13(33)35-19-7-6-17-16-5-4-14-12-15(8-10-21(14,2)18(16)9-11-22(17,19)3)36-20(34)23(26,27)24(28,29)25(30,31)32/h4,12,16-19H,5-11H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1 |
Clave InChI |
SESRRTISGLVUPX-BLQWBTBKSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
SMILES canónico |
CC(=O)OC1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC(=O)C(C(C(F)(F)F)(F)F)(F)F)C)C |
Sinónimos |
Testosterone 17-acetate enol heptafluorobutyrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



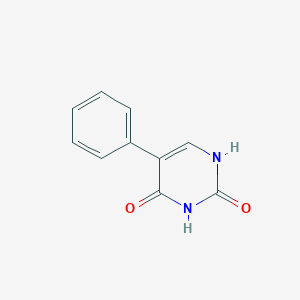
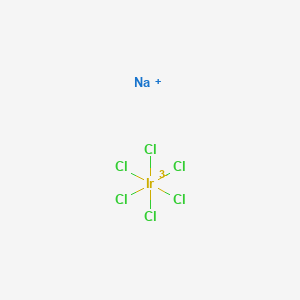
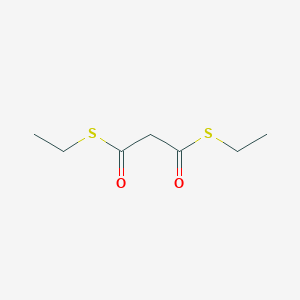


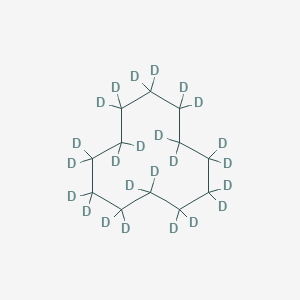
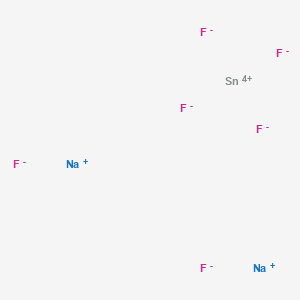
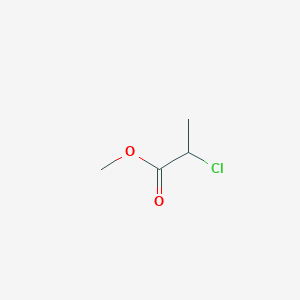
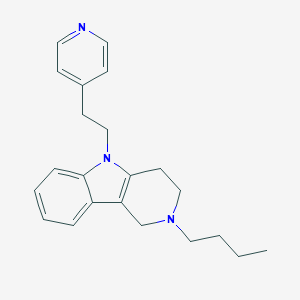
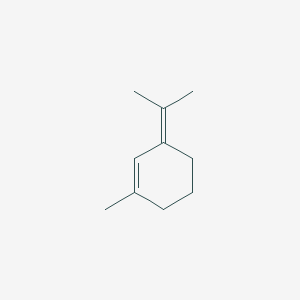
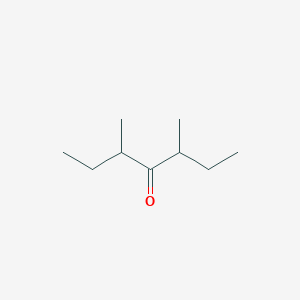
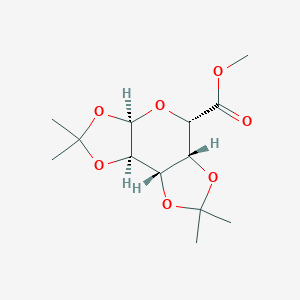

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)